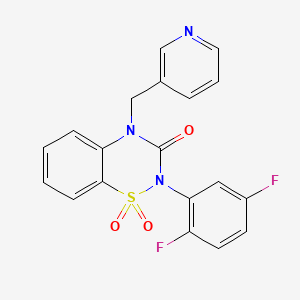

![molecular formula C8H6ClNO2 B2935381 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole CAS No. 136535-21-2](/img/structure/B2935381.png)

2-(Chloromethyl)-6-hydroxybenzo[d]oxazole

Descripción general

Descripción

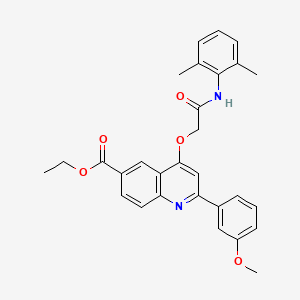

“2-(Chloromethyl)-6-hydroxybenzo[d]oxazole” is a chemical compound with the molecular formula C8H6ClNO . It is a derivative of benzoxazole, a type of heterocyclic compound that consists of a benzene ring fused to an oxazole ring . The compound is characterized by the presence of a chloromethyl group (-CH2Cl) and a hydroxyl group (-OH) attached to the benzoxazole core .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole core with a chloromethyl group attached to one carbon atom and a hydroxyl group attached to another carbon atom . The InChI code for this compound is 1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2-(Chloromethyl)-6-hydroxybenzo[d]oxazole derivatives have been utilized in synthetic chemistry for constructing complex molecular architectures. An example includes the efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation, highlighting the role of such compounds in facilitating rapid and efficient chemical transformations (Yves Njoya et al., 2003). This process demonstrates the utility of chloromethyl-benzoxazole derivatives in synthetic pathways, leveraging their reactivity for constructing heterocyclic compounds.

Biological Activities and Applications

Chloromethyl-benzoxazole derivatives have been explored for their biological activities, particularly in the context of antimicrobial and anticancer properties. The antibacterial Zn(II) compounds of Schiff bases derived from some benzothiazoles, including derivatives related to this compound, have shown promising antibacterial properties against pathogenic bacterial species (Mahmood-ul-hassan et al., 2002). Such findings suggest the potential for these compounds in developing new antimicrobial agents.

Mecanismo De Acción

Target of Action

Benzoxazole derivatives, a class of compounds to which 2-(chloromethyl)-6-hydroxybenzo[d]oxazole belongs, have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . This suggests that the compound could interact with multiple targets depending on the specific derivative and its functional groups.

Mode of Action

For instance, some benzoxazole derivatives have demonstrated antimicrobial activity by inhibiting the growth of bacteria and fungi . In the context of anticancer activity, they may interfere with cell proliferation and induce apoptosis .

Biochemical Pathways

These could include pathways related to cell growth and proliferation, inflammation, and microbial metabolism .

Result of Action

Based on the reported activities of benzoxazole derivatives, potential effects could include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .

Propiedades

IUPAC Name |

2-(chloromethyl)-1,3-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNJJDZGFZHAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2935299.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)

![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2935303.png)

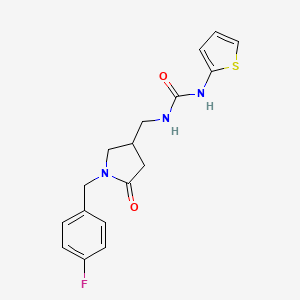

![2-(4-fluorophenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2935309.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2935311.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2935314.png)

![9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2935317.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2935320.png)